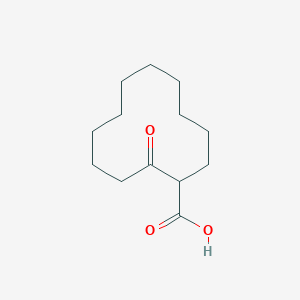![molecular formula C24H57BSi6 B14357918 [Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane) CAS No. 95691-42-2](/img/structure/B14357918.png)
[Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane) is a complex organosilicon compound known for its unique structural properties and potential applications in various scientific fields. This compound features a boron core bonded to ethene and trimethylsilane groups, making it a subject of interest in both organic and inorganic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane) typically involves the reaction of boron trichloride with ethene and trimethylsilane under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like toluene or hexane to facilitate the process. The reaction conditions include maintaining a low temperature to prevent decomposition and using a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve a scaled-up version of the laboratory synthesis, with additional steps for purification and quality control. Techniques such as distillation and recrystallization are employed to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
[Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of boron-ethene bonds.
Substitution: The trimethylsilane groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include boron-oxygen compounds from oxidation, reduced boron compounds from reduction, and various substituted derivatives from substitution reactions.
科学的研究の応用
[Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of new therapeutic compounds.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which [Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane) exerts its effects involves the interaction of its boron core with various molecular targets. The boron atom can form stable complexes with other molecules, influencing their reactivity and stability. The ethene and trimethylsilane groups provide additional sites for chemical interactions, enhancing the compound’s versatility in different applications.
類似化合物との比較
Similar Compounds
Similar compounds include other organosilicon compounds with boron cores, such as:
[Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane): analogs with different substituents.
Organoboron compounds: with similar structural features but different functional groups.
Uniqueness
What sets [Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane) apart is its unique combination of boron, ethene, and trimethylsilane groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for a wide range of scientific and industrial applications.
特性
CAS番号 |
95691-42-2 |
|---|---|
分子式 |
C24H57BSi6 |
分子量 |
525.0 g/mol |
IUPAC名 |
[1-[bis[1,2-bis(trimethylsilyl)ethenyl]boranyl]-2-trimethylsilylethenyl]-trimethylsilane |
InChI |
InChI=1S/C24H57BSi6/c1-26(2,3)19-22(29(10,11)12)25(23(30(13,14)15)20-27(4,5)6)24(31(16,17)18)21-28(7,8)9/h19-21H,1-18H3 |
InChIキー |
SYPNWGPSPPLTFD-UHFFFAOYSA-N |
正規SMILES |
B(C(=C[Si](C)(C)C)[Si](C)(C)C)(C(=C[Si](C)(C)C)[Si](C)(C)C)C(=C[Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


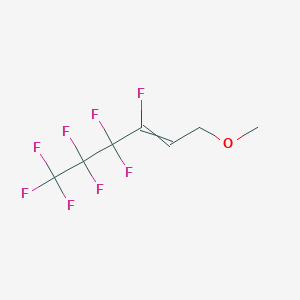

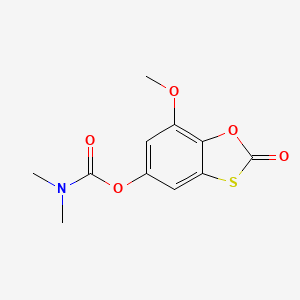
![2,2-Dimethyl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B14357869.png)
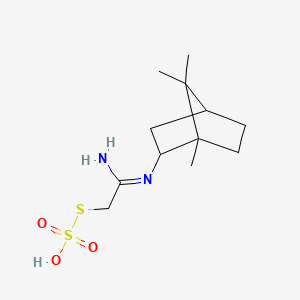
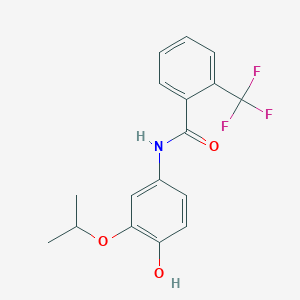

![4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline](/img/structure/B14357901.png)
![9-Methoxy-9-(3-methylphenyl)-3-(2-phenylethyl)-3-azabicyclo[3.3.1]nonane](/img/structure/B14357903.png)


![4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14357921.png)
